2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758197
InChI: InChI=1S/C19H13F4N3O3/c1-29-11-2-3-12(13(20)8-11)16-4-5-18(28)26(25-16)9-17(27)24-10-6-14(21)19(23)15(22)7-10/h2-8H,9H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C19H13F4N3O3
Molecular Weight: 407.3 g/mol

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide

CAS No.:

Cat. No.: VC14758197

Molecular Formula: C19H13F4N3O3

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide -

Specification

Molecular Formula C19H13F4N3O3
Molecular Weight 407.3 g/mol
IUPAC Name 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide
Standard InChI InChI=1S/C19H13F4N3O3/c1-29-11-2-3-12(13(20)8-11)16-4-5-18(28)26(25-16)9-17(27)24-10-6-14(21)19(23)15(22)7-10/h2-8H,9H2,1H3,(H,24,27)
Standard InChI Key XDUGKZIHKZAEHI-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide side chain at position 1 is linked to a 3,4,5-trifluorophenyl moiety. Key structural elements include:

  • Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via its ketone group.

  • Fluorinated aryl groups: The 2-fluoro-4-methoxyphenyl and 3,4,5-trifluorophenyl substituents enhance lipophilicity and metabolic stability .

  • Acetamide bridge: Facilitates interactions with biological targets through hydrogen bonding .

Predicted Physicochemical Properties

Based on analogs such as N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y044-1669) and N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y043-1607) , the following properties are extrapolated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~430–450 g/molAddition of trifluorophenyl group
logP4.2–4.8Increased fluorine content
Hydrogen Bond Acceptors7–8Similar to Y044-1669
Polar Surface Area65–75 ŲAcetamide and pyridazinone groups
Solubility (logSw)-4.5 to -4.0High lipophilicity

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis likely follows a multi-step route analogous to related pyridazinone acetamides :

  • Pyridazinone Core Formation: Cyclocondensation of a diketone with hydrazine derivatives.

  • Aryl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-4-methoxyphenyl group.

  • Acetamide Coupling: Reaction of the pyridazinone intermediate with 3,4,5-trifluoroaniline using carbodiimide-based coupling agents.

Critical Reaction Parameters:

  • Temperature: 80–100°C for coupling steps.

  • Catalysts: Palladium catalysts for cross-coupling reactions.

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Structural Modifications

Comparative analysis with analogs suggests:

  • Fluorine Substitution: The trifluorophenyl group enhances binding to hydrophobic pockets in target proteins .

  • Methoxy Group: Improves solubility marginally while maintaining aryl ring electron density .

ParameterPrediction
Oral BioavailabilityModerate (30–50%)
Plasma Protein Binding>90%
hERG InhibitionLow risk (IC50 > 10 μM)
Ames TestNegative (non-mutagenic)

Comparative Analysis with Structural Analogs

Key Differentiators

  • 3,4,5-Trifluorophenyl vs. Chlorophenyl: The trifluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., Y044-1669) .

  • Impact of tert-Butyl Groups: Compounds like Y043-1607 exhibit higher logP values (~5.1) due to bulky alkyl substituents, whereas the target compound balances lipophilicity and solubility.

Activity Trends

  • Fluorine Count: Increased fluorine content correlates with enhanced target selectivity but may reduce aqueous solubility .

  • Pyridazinone Oxidation State: The ketone group at position 6 is critical for hydrogen bonding with serine/threonine kinases .

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